molecular formula C22H23NO5 B3869859 2'-{[3-(ethoxycarbonyl)-1-piperidinyl]carbonyl}-2-biphenylcarboxylic acid

2'-{[3-(ethoxycarbonyl)-1-piperidinyl]carbonyl}-2-biphenylcarboxylic acid

Cat. No. B3869859
M. Wt: 381.4 g/mol
InChI Key: JCMIEYZVYRHURF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2'-{[3-(ethoxycarbonyl)-1-piperidinyl]carbonyl}-2-biphenylcarboxylic acid, commonly known as Boc-Pip-Bpc, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Boc-Pip-Bpc is a derivative of Boc-Pip, which is an important intermediate in the synthesis of various amino acids.

Mechanism of Action

The mechanism of action of Boc-Pip-Bpc is not well understood. However, it is believed that Boc-Pip-Bpc acts as a nucleophile and reacts with various electrophiles to form new compounds. This reaction is believed to be the basis for the potential applications of Boc-Pip-Bpc in various fields.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Boc-Pip-Bpc are not well understood. However, it is believed that Boc-Pip-Bpc may have potential applications in the field of pharmacology due to its ability to react with various electrophiles.

Advantages and Limitations for Lab Experiments

One of the advantages of using Boc-Pip-Bpc in lab experiments is its high purity. Boc-Pip-Bpc is easily purified using column chromatography, which allows for the isolation of pure Boc-Pip-Bpc. Additionally, Boc-Pip-Bpc is relatively stable and can be stored for extended periods of time without significant degradation. One of the limitations of using Boc-Pip-Bpc in lab experiments is its relatively low yield. The yield of the synthesis process is approximately 60-70%, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for the use of Boc-Pip-Bpc in scientific research. One potential application is in the synthesis of various peptides that have potential applications in the field of medicinal chemistry. Additionally, Boc-Pip-Bpc may have potential applications in the field of biochemistry as a building block for various amino acids. Further research is needed to fully understand the potential applications of Boc-Pip-Bpc in various fields.
Conclusion:
In conclusion, Boc-Pip-Bpc is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Boc-Pip-Bpc have been discussed in this paper. Further research is needed to fully understand the potential applications of Boc-Pip-Bpc in various fields.

Scientific Research Applications

Boc-Pip-Bpc has been extensively used in scientific research due to its potential applications in various fields. It is commonly used as a building block in the synthesis of various peptides, which are important in the field of medicinal chemistry. Boc-Pip-Bpc is also used in the synthesis of various amino acids, which are important in the field of biochemistry. Additionally, Boc-Pip-Bpc is used as a reagent in the synthesis of various compounds that have potential applications in the field of pharmacology.

properties

IUPAC Name

2-[2-(3-ethoxycarbonylpiperidine-1-carbonyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO5/c1-2-28-22(27)15-8-7-13-23(14-15)20(24)18-11-5-3-9-16(18)17-10-4-6-12-19(17)21(25)26/h3-6,9-12,15H,2,7-8,13-14H2,1H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCMIEYZVYRHURF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)C2=CC=CC=C2C3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-{[3-(Ethoxycarbonyl)-1-piperidinyl]carbonyl}-2-biphenylcarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2'-{[3-(ethoxycarbonyl)-1-piperidinyl]carbonyl}-2-biphenylcarboxylic acid
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2'-{[3-(ethoxycarbonyl)-1-piperidinyl]carbonyl}-2-biphenylcarboxylic acid
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2'-{[3-(ethoxycarbonyl)-1-piperidinyl]carbonyl}-2-biphenylcarboxylic acid
Reactant of Route 4
2'-{[3-(ethoxycarbonyl)-1-piperidinyl]carbonyl}-2-biphenylcarboxylic acid
Reactant of Route 5
2'-{[3-(ethoxycarbonyl)-1-piperidinyl]carbonyl}-2-biphenylcarboxylic acid
Reactant of Route 6
2'-{[3-(ethoxycarbonyl)-1-piperidinyl]carbonyl}-2-biphenylcarboxylic acid

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